molecular formula C16H20N2OS2 B5603646 2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5603646
M. Wt: 320.5 g/mol
InChI Key: ZRUQJWVCIZUTHH-UHFFFAOYSA-N
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Description

The compound , due to its complex structure involving both thiazol and acetamide groups, likely presents intriguing chemical and physical properties, making it a subject of interest for synthesis and various analyses to understand its potential applications in scientific research, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related thiazol compounds involves multi-step chemical reactions, starting from basic precursors to the final compound. For example, derivatives of thiazol compounds have been synthesized from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide through reactions with appropriate thiols or thiones, showcasing the versatility and complexity of synthesizing such molecules (Ramalingam et al., 2019).

Molecular Structure Analysis

The crystal structure and molecular geometry of related thiazol compounds can be determined by techniques such as single-crystal X-ray diffraction. These analyses reveal the compound's crystalline structure, molecular symmetry, and intermolecular interactions, providing insights into its structural stability and potential reactivity (Ye Jiao et al., 2015).

Chemical Reactions and Properties

Thiazol compounds participate in various chemical reactions, including hydrogen bonding and possibly ring cleavage, depending on their specific functional groups and substituents. These reactions can significantly affect their chemical stability and reactivity, as well as their interactions with biological molecules (Mizutani et al., 1994).

properties

IUPAC Name

2-(2-tert-butyl-5-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-11-5-6-12(16(2,3)4)13(9-11)21-10-14(19)18-15-17-7-8-20-15/h5-9H,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQJWVCIZUTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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